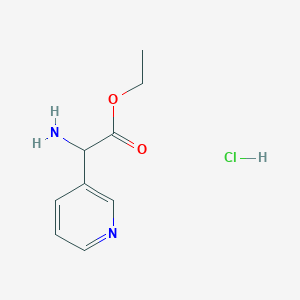

Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride

Description

Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride is a chemical compound that features a pyridine ring substituted at the 3-position with an ethyl amino group

Properties

IUPAC Name |

ethyl 2-amino-2-pyridin-3-ylacetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)8(10)7-4-3-5-11-6-7;/h3-6,8H,2,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZUVKCNCMKZDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CN=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride typically involves the reaction of ethyl 2-chloroacetate with 3-aminopyridine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino group of 3-aminopyridine displaces the chlorine atom in ethyl 2-chloroacetate, forming the desired product. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography techniques .

Chemical Reactions Analysis

Oxidation Reactions

The amino group in this compound undergoes oxidation under controlled conditions. For example:

-

Potassium permanganate (KMnO₄) in acidic or neutral aqueous media oxidizes the primary amino group (–NH₂) to a nitro group (–NO₂).

-

Hydrogen peroxide (H₂O₂) in ethanol selectively oxidizes the amino group without affecting the pyridine ring, yielding ethyl 2-nitro-2-(pyridin-3-yl)acetate as a major product.

Reaction conditions (temperature, solvent polarity) significantly influence the oxidation pathway. For instance, elevated temperatures (>60°C) favor complete oxidation to nitro derivatives, while milder conditions (<40°C) may yield intermediate hydroxylamine species.

Reduction Reactions

The ester moiety can be reduced to alcohols or amines:

-

Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) reduces the ester group to a primary alcohol, producing 2-amino-2-(pyridin-3-yl)ethanol.

-

Sodium borohydride (NaBH₄) in methanol selectively reduces the ester to a secondary alcohol under milder conditions (25°C, 12 hours).

Notably, the hydrochloride salt’s acidic environment stabilizes the amino group during reduction, preventing undesired side reactions.

Substitution Reactions

The amino group participates in nucleophilic substitution reactions:

The pyridine ring itself can undergo electrophilic substitution (e.g., nitration, halogenation) at the 4-position due to electron-donating effects from the amino group.

Condensation and Cyclization

In the presence of carbonyl compounds (e.g., aldehydes or ketones), this compound forms Schiff bases. For example:

-

Reaction with pyridine-2-carbaldehyde in methanol under acid catalysis (TosOH) yields imidazo[1,2-a]pyridine derivatives via a three-component Ugi-type reaction .

Cyclization with thiourea in ethanol produces thiazolidinone derivatives, which are pharmacologically relevant scaffolds .

Hydrolysis Reactions

The ester group hydrolyzes under acidic or basic conditions:

-

Acidic hydrolysis (HCl, H₂O, reflux): Converts the ester to 2-amino-2-(pyridin-3-yl)acetic acid.

-

Basic hydrolysis (NaOH, H₂O/EtOH): Yields the sodium salt of the carboxylic acid, which can be protonated to the free acid.

Stability and Side Reactions

-

Thermal decomposition : Above 150°C, the compound undergoes decarboxylation, releasing CO₂ and forming 2-amino-2-(pyridin-3-yl)ethane.

-

Photodegradation : UV exposure in solution causes cleavage of the ester group, generating pyridine-3-carboxaldehyde as a degradation product.

Mechanistic Insights

-

Oxidation : Proceeds via a two-electron transfer mechanism, forming a nitroso intermediate prior to full oxidation.

-

Reduction : LiAlH₄ acts through a four-membered transition state, breaking the ester carbonyl π-bond and delivering hydride to the carbonyl carbon.

-

Substitution : The amino group’s lone pair facilitates nucleophilic attack on electrophilic reagents (e.g., alkyl halides) .

Scientific Research Applications

Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is studied for its biological activity, including antimicrobial and anticancer properties.

Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride

- Ethyl 2-amino-2-(pyridin-4-yl)acetate hydrochloride

- Ethyl 2-amino-2-(pyridin-3-yl)acetate

Uniqueness

Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. Compared to its isomers, this compound may exhibit different pharmacological properties and synthetic utility .

Biological Activity

Ethyl 2-amino-2-(pyridin-3-yl)acetate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article will explore the biological activity of this compound, including its synthesis, mechanism of action, and comparisons with similar compounds.

Synthesis

The synthesis of this compound typically involves the nucleophilic substitution reaction between ethyl 2-chloroacetate and 3-aminopyridine. The reaction is generally conducted in an organic solvent like ethanol under reflux conditions, leading to the formation of the desired product with notable yields.

Antimicrobial Properties

Research indicates that ethyl 2-amino-2-(pyridin-3-yl)acetate exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting that the compound may interact with bacterial enzymes or receptors, disrupting their function and inhibiting growth.

Anticancer Properties

The anticancer potential of this compound has been evaluated in several studies. Ethyl 2-amino-2-(pyridin-3-yl)acetate has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism appears to involve modulation of specific signaling pathways related to cell growth and survival.

The biological effects of ethyl 2-amino-2-(pyridin-3-yl)acetate are primarily attributed to its ability to bind to specific molecular targets within biological systems. This binding can modulate enzyme activities or receptor functions, leading to therapeutic effects. For instance, the compound may inhibit enzymes involved in critical metabolic pathways or alter receptor-mediated signaling cascades.

Comparative Analysis with Similar Compounds

Ethyl 2-amino-2-(pyridin-3-yl)acetate can be compared with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride | Pyridine ring at position 2 | Moderate antimicrobial |

| Ethyl 2-amino-2-(pyridin-4-yl)acetate hydrochloride | Pyridine ring at position 4 | Limited anticancer activity |

| Ethyl 4-amino-4-(pyridin-3-yl)butanoate | Contains a butanoate chain instead of acetate | Varies |

The unique substitution pattern on the pyridine ring significantly influences the reactivity and biological activity of ethyl 2-amino-2-(pyridin-3-yl)acetate compared to its isomers, potentially leading to different pharmacological properties.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of ethyl 2-amino-2-(pyridin-3-yl)acetate in various applications:

- Antimicrobial Efficacy : A study demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.

- Anticancer Activity : In another study involving human cancer cell lines, treatment with ethyl 2-amino-2-(pyridin-3-yl)acetate led to a significant reduction in cell viability (up to 70% at 10 µM), showcasing its potential as an anticancer agent.

- Mechanistic Insights : Research utilizing flow cytometry revealed that treatment with this compound resulted in G2/M phase arrest in cancer cells, suggesting a disruption in normal cell cycle progression .

Q & A

Q. Basic

- NMR : and NMR confirm molecular structure, with attention to pyridine ring protons (δ 8.5–9.0 ppm) and ester carbonyl signals (δ 165–170 ppm).

- IR : Stretching frequencies for NH (~3300 cm) and ester C=O (~1730 cm^{-1) are key.

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles .

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H] peak). Cross-referencing with computational predictions (e.g., Gaussian) enhances accuracy.

How can researchers resolve contradictions in NMR data when assigning stereochemistry or tautomeric forms in similar amino-pyridine esters?

Q. Advanced

- 2D NMR : Use - COSY and NOESY to identify spatial correlations and confirm stereochemistry.

- Computational modeling : Density Functional Theory (DFT) calculates expected chemical shifts, which are compared to experimental data .

- Variable-temperature NMR : Detects tautomeric equilibria by observing signal splitting at low temperatures.

- Reference analogs : Compare with structurally characterized compounds (e.g., methyl 2-amino-2-(pyridin-2-yl)acetate hydrochloride) .

What strategies are recommended for optimizing the crystallization of this compound for X-ray analysis?

Q. Advanced

- Solvent selection : Use mixed solvents (e.g., methanol/diethyl ether) to slow crystal growth.

- Temperature gradients : Gradual cooling from 40°C to 4°C promotes nucleation.

- Seed crystals : Introduce microcrystals to bypass stochastic nucleation barriers.

- SHELXT integration : Automates space-group determination and structure solution from single-crystal data .

What safety precautions are necessary when handling this compound?

Q. Basic

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust.

- Spill management : Neutralize with inert adsorbents (e.g., sand) and dispose via hazardous waste protocols .

- First aid : Flush eyes with water for 15 minutes; seek medical attention for persistent irritation .

How can researchers address low yields in coupling reactions during the synthesis of derivatives?

Q. Advanced

- Catalyst optimization : Screen palladium or copper catalysts (e.g., Pd(OAc)) for cross-coupling efficiency.

- Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation.

- Microwave-assisted synthesis : Reduces reaction time and improves yield via controlled heating .

- Protecting groups : Temporarily block reactive sites (e.g., Boc for amines) to prevent side reactions.

What are the key considerations in designing a stability study for this compound under various storage conditions?

Q. Basic

- Variables : Test temperature (-20°C, 4°C, 25°C), humidity (60% RH), and light exposure.

- Analytical methods : HPLC monitors degradation products; Karl Fischer titration quantifies moisture uptake .

- Container selection : Use amber glass vials to prevent photodegradation.

- Data intervals : Assess stability at 0, 1, 3, and 6 months.

How should computational modeling predict reactivity or biological interactions of this compound?

Q. Advanced

- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular docking : Use AutoDock Vina to simulate binding to biological targets (e.g., enzymes) .

- MD simulations : Analyze solvation effects and conformational flexibility in aqueous environments.

What chromatographic methods are suitable for purifying this compound?

Q. Basic

- Flash chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 30–70% EtOAc).

- HPLC : C18 columns with acetonitrile/water (+0.1% TFA) achieve baseline separation .

- Ion-exchange : Separate hydrochloride salts using Dowex resins.

How can isotopic labeling elucidate reaction pathways in its synthesis?

Q. Advanced

- -labeling : Track carbon migration via NMR.

- Deuterium exchange : Identify proton transfer steps using DO quench experiments.

- Kinetic isotope effects (KIE) : Compare reaction rates of vs. analogs to infer rate-determining steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.